molecular formula C5H3BrN2O B13866938 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

Cat. No.: B13866938
M. Wt: 186.99 g/mol
InChI Key: PXAZKPJMKOVRLU-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile typically involves the bromomethylation of 1,2-oxazole-3-carbonitrile. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound often involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole-3-carbonitrile derivatives or reduction to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in synthetic chemistry and drug development .

Scientific Research Applications

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile exerts its effects involves the interaction of its bromomethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the nature of the target molecules and the context of the application .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1,2-oxazole-3-carbonitrile
  • 5-(Iodomethyl)-1,2-oxazole-3-carbonitrile
  • 5-(Methyl)-1,2-oxazole-3-carbonitrile

Uniqueness

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-(bromomethyl)-1,2-oxazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-2-5-1-4(3-7)8-9-5/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAZKPJMKOVRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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